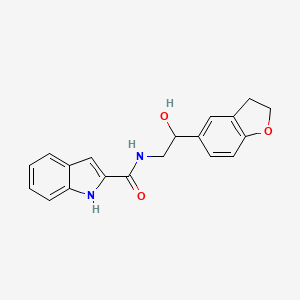

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-17(13-5-6-18-14(9-13)7-8-24-18)11-20-19(23)16-10-12-3-1-2-4-15(12)21-16/h1-6,9-10,17,21-22H,7-8,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWLUXHPNXONMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Electrophilic Substitution

Lithiation of 2,3-dihydrobenzofuran (1 ) using n-butyllithium (n-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TEMED) generates a stabilized aryllithium intermediate. Quenching with dry ice yields 2,3-dihydrobenzofuran-7-carboxylic acid (2 ) via carboxylation at the 7-position. To target the 5-position, bromination of 2 using bromine in acetic acid at 80°C introduces a bromine atom selectively at the 5-position, forming 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ).

Nitration and Reduction for Amino Functionalization

Nitration of 2,3-dihydrobenzofuran-7-carboxamide (3 ) with nitric acid and trifluoroacetic acid at low temperatures yields the 5-nitro derivative (5 ). Subsequent reduction using tin(II) chloride dihydrate in ethyl acetate under reflux converts the nitro group to an amine, producing 5-amino-2,3-dihydrobenzofuran-7-carboxamide (6 ). This intermediate permits further derivatization via diazotization or fluorination.

Fluorination at the 5-Position

To introduce a fluorine atom at the 5-position, methyl 5-amino-DHBF-7-carboxylate (18c ) undergoes fluorination via Balz–Schiemann reaction conditions. Hydrolysis of the methyl ester yields 5-fluoro-DHBF-7-carboxylic acid (19b ), which is converted to the carboxamide (20 ) using mixed-anhydride conditions (isobutyl chloroformate and N-methylmorpholine).

Synthesis of 1H-Indole-2-Carboxamide

Fischer Indole Synthesis

Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions (HCl/EtOH) generates the indole nucleus. For example, indole-2-carboxylic acid is synthesized via cyclization of ethyl pyruvate phenylhydrazone, followed by hydrolysis.

Carboxamide Formation

Activation of indole-2-carboxylic acid as an acid chloride (thionyl chloride) and subsequent reaction with aqueous ammonia yields 1H-indole-2-carboxamide. Alternatively, mixed-anhydride conditions (isobutyl chloroformate, N-methylmorpholine) directly convert the acid to the carboxamide.

Final Coupling of DHBF-Hydroxyethyl and Indole-2-Carboxamide

Amide Bond Formation

The hydroxyethylamine linker’s primary amine reacts with indole-2-carboxylic acid activated as an acyl chloride or via carbodiimide coupling (EDCI/HOBt). For instance, compound 66 is synthesized by coupling 4-(2-morpholinoethoxy)benzaldehyde with DHBF-hydroxethylamine using EDC/HOBt in DMF.

Reductive Amination

Condensation of the DHBF-hydroxethylamine with indole-2-carboxaldehyde under reductive conditions (NaBH₃CN, MeOH) forms the secondary amine linkage. This method avoids racemization and preserves stereochemistry.

Structural Characterization and Analytical Data

Critical validation steps include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

HRMS of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide ([M+H]+) calculates to m/z 353.1396 (C₁₉H₁₈N₂O₄).

X-ray Crystallography

Single-crystal X-ray analysis of analog 66 confirms the Z-configuration of the benzylidene group and hydrogen bonding with PARP-1’s nicotinamide pocket.

Optimization and Yield Considerations

Challenges and Mitigation Strategies

- Regioselectivity in DHBF substitution : Directed ortho-metalation (DoM) using TEMED/n-BuLi ensures precise functionalization.

- Epimerization during coupling : Low-temperature amide bond formation (0°C) minimizes racemization.

- Purification of polar intermediates : Reverse-phase chromatography (C18 column, MeOH/H₂O) resolves hydroxyethylamine derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds .

Scientific Research Applications

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

A. N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides

- Examples : Compounds 8–12, 15, 16, 18 (5-methoxy or 5-chloro substituents) .

- Key Features :

- Indole substitution : 5-methoxy or 5-chloro groups.

- N-linked group : Benzoylphenyl.

- Pharmacology : These derivatives demonstrated lipid-lowering effects in preclinical models, with potency influenced by halogen vs. methoxy substituents. For instance, 5-chloro derivatives (e.g., compound 15) showed enhanced activity over 5-methoxy analogs .

B. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide (25)

- Key Features :

- Indole substitution : 5-hydroxy group.

- N-linked group : Benzimidazole-methylbenzyl.

- Pharmacology : Compound 25 exhibited potent IDO1 inhibitory activity (IC₅₀ = 0.09 μM), attributed to the 5-hydroxy group and benzimidazole moiety, which likely facilitates enzyme binding .

C. Target Compound: N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide

- Key Features :

- Indole substitution : Unsubstituted (position 5).

- N-linked group : 2-Hydroxyethyl-dihydrobenzofuran.

- Hypothesized Advantages: The dihydrobenzofuran group may improve metabolic stability compared to benzoylphenyl or benzimidazole derivatives.

Comparative Data Table

Key Findings and Mechanistic Insights

Substituent Effects: 5-Position Substitution: Methoxy or chloro groups (as in ) enhance lipid-lowering activity, while hydroxy groups (as in ) favor enzyme inhibition. N-Linked Groups: Benzoylphenyl and benzimidazole groups confer target specificity (e.g., lipid pathways vs. IDO1), whereas the dihydrobenzofuran-hydroxyethyl group in the target compound may offer a balance between hydrophobicity and polarity.

Pharmacokinetic Considerations :

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Compound Overview

The compound features a unique structure that combines an indole moiety with a dihydrobenzofuran group. This structural combination is believed to contribute to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Synthesis

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The key steps include:

- Formation of the Dihydrobenzofuran moiety : This can be achieved through catalytic hydrogenation methods.

- Coupling with Indole : The indole derivative is coupled with the dihydrobenzofuran under controlled conditions to ensure high yield and purity.

- Carboxamide Formation : The final step involves the conversion of the intermediate to the carboxamide form through reaction with appropriate amines or amides.

Anticancer Activity

Research indicates that compounds similar to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation in various studies:

- A study evaluated the antiproliferative activity of synthesized benzofuran derivatives against breast and colon cancer cell lines, revealing promising results for compounds with similar structures .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies:

- Compounds derived from dihydrobenzofuran have demonstrated the ability to modulate cannabinoid receptors, particularly CB2, which plays a crucial role in reducing inflammation without central nervous system side effects .

Analgesic Properties

The analgesic effects of related compounds have been documented in animal models:

- Research shows that certain benzofuran derivatives can effectively alleviate neuropathic pain by acting on the endocannabinoid system, particularly through CB2 receptor agonism .

Case Studies and Research Findings

- Case Study on Neuropathic Pain :

- Antitumor Activity Assessment :

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic steps and challenges in preparing N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Cross-coupling reactions (e.g., Pd-catalyzed couplings for heterocyclic assembly) .

- Amide bond formation between indole-2-carboxylic acid derivatives and hydroxyethylamine intermediates .

- Purification via flash column chromatography or Combiflash systems using gradients of ethyl acetate/hexane .

Q. Key challenges :

- Optimizing reaction yields for sterically hindered intermediates.

- Controlling regioselectivity during heterocyclic ring formation .

Q. How is the structural integrity and purity of the compound validated?

Methodological validation :

- NMR spectroscopy :

- ¹H NMR: Peaks for indole NH (~9–11 ppm), dihydrobenzofuran protons (6–7 ppm), and hydroxyethyl groups (3–5 ppm) .

- ¹³C NMR: Carbonyl carbons (~160–165 ppm), aromatic carbons (110–140 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental analysis : Validates C, H, N composition (e.g., ±0.4% deviation) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Experimental strategies :

- Photoaffinity labeling : Incorporate photoactivatable groups (e.g., trifluoromethyl diazirine) to capture transient binding interactions .

- Receptor binding assays : Use radiolabeled analogs or fluorescence polarization to quantify affinity for GPCRs or kinases .

- Molecular docking : Pair computational modeling (e.g., quantum chemical calculations) with mutagenesis studies to map binding pockets .

Q. Example workflow :

Synthesize a diazirine-modified analog (see general procedures in ).

Irradiate the compound with UV light to crosslink to target proteins.

Analyze bound complexes via SDS-PAGE and mass spectrometry .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

Analytical approaches :

- Stereochemical analysis : Use chiral chromatography or X-ray crystallography to confirm enantiopurity, as racemic mixtures may skew activity .

- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., dehalogenated derivatives) that may antagonize target binding .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogens, alkyl chains) to isolate pharmacophores .

Q. Case study :

- In indole-2-carboxamide analogs, replacing a hexyl chain with ethyl improved solubility but reduced CB1 receptor affinity by 10-fold .

Q. What methodologies are used to evaluate the compound’s metabolic stability and in vivo pharmacokinetics?

Key techniques :

Q. Critical parameters :

- LogP values (optimize for balance between solubility and membrane permeability).

- Plasma protein binding (e.g., >90% binding may limit free drug availability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.